Ethyl 3-(3-fluorosulfonyloxyphenyl)-3-hydroxybutanoate
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Overview
Description
The compound “Ethyl 3-(3-fluorosulfonyloxyphenyl)-3-hydroxybutanoate” likely contains a fluorosulfonyloxyphenyl group, a hydroxybutanoate group, and an ethyl ester group. These functional groups suggest that the compound could be involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as catalytic protodeboronation of alkyl boronic esters . Enzymatic synthesis of fluorinated compounds is also a common approach .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the fluorosulfonyloxyphenyl and hydroxybutanoate groups. Fluorine atoms are highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the fluorosulfonyloxyphenyl and hydroxybutanoate groups. For example, fluorinated compounds are known to participate in various reactions, including those involving enzymatic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorosulfonyloxyphenyl and hydroxybutanoate groups. For example, fluorinated compounds often exhibit unique properties such as high stability and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its synthesis methods, properties, and potential applications. Given the unique properties of fluorinated compounds, there could be potential for use in various fields such as pharmaceuticals and materials science .
Properties
IUPAC Name |
ethyl 3-(3-fluorosulfonyloxyphenyl)-3-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO6S/c1-3-18-11(14)8-12(2,15)9-5-4-6-10(7-9)19-20(13,16)17/h4-7,15H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNMLJTWGKSIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC(=CC=C1)OS(=O)(=O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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